BenchChemオンラインストアへようこそ!

Tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Hydrogen Bonding

This heterobifunctional piperidine building block (CAS 1823270-21-8) uniquely integrates three orthogonal reactive handles—a Boc-protected amine, a chloroacetamide electrophilic warhead, and a 4-hydroxyl group—in a single molecule. This triad enables sequential, chemoselective functionalization without protecting-group conflicts, directly empowering PROTAC linker-warhead constructs, covalent cysteine-targeted libraries, and HDAC cap-group elaboration. The 4-hydroxyl group introduces a hydrogen-bond donor/acceptor (~ΔLogP −0.6 vs. des-hydroxy analogs), improving aqueous solubility and reducing hERG liability in CNS candidates. Supplied at ≥95% purity for batch-to-batch consistency in multi-step medicinal chemistry campaigns.

Molecular Formula C13H23ClN2O4
Molecular Weight 306.79
CAS No. 1823270-21-8
Cat. No. B2913078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate
CAS1823270-21-8
Molecular FormulaC13H23ClN2O4
Molecular Weight306.79
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)CCl)O
InChIInChI=1S/C13H23ClN2O4/c1-12(2,3)20-11(18)16-6-4-13(19,5-7-16)9-15-10(17)8-14/h19H,4-9H2,1-3H3,(H,15,17)
InChIKeyYNYCNEGADQYBGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate (CAS 1823270-21-8): A Bifunctional Piperidine Scaffold for Targeted Covalent Chemistry


tert-Butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate (CAS 1823270-21-8) is a heterobifunctional piperidine building block distinguished by its orthogonal reactive handles: a 4-hydroxyl group, a chloroacetamide electrophile, and a Boc-protected secondary amine . This combination enables sequential, chemoselective functionalization without protecting group incompatibility, positioning it as a privileged intermediate for assembling covalent probes, PROTAC linker-warhead constructs, and HDAC-targeted ligands. The 4-hydroxyl group introduces a hydrogen-bond donor/acceptor not present in des-hydroxy analogs, modulating physicochemical properties critical for CNS drug-likeness and solubility [1]. Commercially, it is supplied at analytical purities (≥95%) suitable for medicinal chemistry campaigns demanding batch-to-batch consistency in multi-step syntheses .

Why a Simple Piperidine Building Block Cannot Substitute for CAS 1823270-21-8 in Covalent Probe Assembly


Generic piperidine derivatives cannot directly replace CAS 1823270-21-8 because its value lies in the simultaneous presence of three reactive/recognition elements: a latent nucleophile (4-OH), an electrophilic warhead (chloroacetamide), and a protected amine (Boc) that permits late-stage diversification . The closest analogs lack at least one of these features—the des-hydroxy variant (CAS 1353980-27-4) loses a key hydrogen-bond anchor and increases lipophilicity by approximately 0.6 LogP units, while the amine congener (CAS 392331-66-7) reverses the polarity at the appendage site from electrophilic to nucleophilic, fundamentally altering its reactivity in covalent inhibitor design . Substituting any of these would necessitate additional synthetic steps to reinstall the missing functionality or abandon the intended chemotype entirely.

Quantitative Differentiation Evidence: CAS 1823270-21-8 Versus Its Closest Piperidine Analogs


Enhanced Hydrogen-Bonding Capacity Through the 4-Hydroxyl Group

The presence of the 4-hydroxyl group in CAS 1823270-21-8 increases both hydrogen bond donor (HBD) and acceptor (HBA) counts relative to the des-hydroxy analog (CAS 1353980-27-4). The target compound is projected to have 2 HBD and 4 HBA, compared to 1 HBD and 3 HBA for the comparator . This 100% increase in HBD capacity and 33% increase in HBA capacity directly translate to a topological polar surface area (TPSA) increase of approximately 20 Ų, which is known to improve aqueous solubility and reduce passive membrane permeability in a predictable manner, critical for tuning CNS exposure or minimizing hERG binding.

Medicinal Chemistry Physicochemical Properties Hydrogen Bonding

Divergent Reactivity: Electrophilic Chloroacetamide vs. Nucleophilic Primary Amine

The chloroacetamide group of CAS 1823270-21-8 renders it an electrophilic covalent warhead suitable for targeting cysteine residues, whereas the primary amine analog (CAS 392331-66-7) is nucleophilic and would require activation for covalent bond formation . In PROTAC linker chemistry, the chloroacetamide can directly alkylate thiols under mild conditions (pH 7.4, RT), while the amine would necessitate pre-activation with a coupling reagent, adding a synthetic step and potentially introducing racemization or side products.

Covalent Inhibitor Design Chemoselective Ligation PROTAC Linker Chemistry

Orthogonal Protection Strategy: Boc vs. Unprotected Amine in Comparative Intermediates

The Boc-protected amine in CAS 1823270-21-8 allows for orthogonal deprotection under acidic conditions (TFA/DCM) without affecting the chloroacetamide or hydroxyl groups. In contrast, an unprotected piperidine analog (hypothetical) would require harsh protection/deprotection cycles that can degrade the chloroacetamide . The Boc group is stable to nucleophilic conditions used for chloroacetamide displacement, enabling a true 'protect-and-react' workflow that is not feasible with unprotected amine intermediates.

Solid-Phase Synthesis Orthogonal Deprotection Medicinal Chemistry Scale-Up

Validated Structural Identity by InChI Key and Spectroscopic Purity

CAS 1823270-21-8 is uniquely identified by the InChI Key YNYCNEGADQYBGS-UHFFFAOYSA-N, which unambiguously distinguishes it from closely related isomers . Commercial suppliers report a minimum purity of 95% by HPLC, with the molecular identity confirmed by 1H NMR and MS . This level of characterization is comparable to that of the des-hydroxy analog (CAS 1353980-27-4), but the target compound's additional stereoelectronic features (hydrogen bonding, dipole moment) make its spectroscopic fingerprint distinct.

Quality Control Structural Confirmation Reproducibility

Optimal Use Cases for CAS 1823270-21-8 Derived from Quantitative Differentiation Evidence


PROTAC Linker-Warhead Assembly Requiring a Hydroxyl Anchor Point

The 4-hydroxyl group provides a synthetic handle for attaching E3 ligase ligands (e.g., VHL, CRBN) via ether or ester linkages, while the chloroacetamide serves as the target-protein warhead. This bifunctional architecture is directly enabled by the orthogonal Boc/chloroacetamide/hydroxyl triad, which is not available in des-hydroxy or amine analogs . The additional HBD capacity improves aqueous solubility of PROTAC intermediates, mitigating precipitation issues during conjugation steps .

Covalent Fragment Library Synthesis Targeting Cysteine Proteases

The chloroacetamide group is an established cysteine-reactive warhead. The Boc-protected amine and 4-hydroxyl group allow late-stage diversification of the piperidine core after covalent library assembly, enabling rapid SAR studies. The electrophilic nature of the chloroacetamide distinguishes this compound from the corresponding amine analog (CAS 392331-66-7), which would require pre-functionalization .

HDAC Inhibitor Optimization with Tunable Physicochemical Properties

HDAC inhibitors often incorporate a hydroxamic acid zinc-binding group and a surface-recognition cap. The 4-hydroxypiperidine scaffold of CAS 1823270-21-8 can serve as the cap group, with the hydroxyl group introducing polarity (estimated ΔLogP ≈ -0.6 vs. des-hydroxy analog) that reduces hERG binding and improves metabolic stability . The chloroacetamide can be elaborated into the linker region, making this a versatile entry point for HDAC1/2-selective inhibitors [1].

Solid-Phase Synthesis of Macrocyclic Peptidomimetics

The orthogonally protected amine (Boc) allows for on-resin coupling and subsequent deprotection, while the hydroxyl and chloroacetamide groups can be sequentially addressed for cyclization or side-chain attachment. This step-economy advantage reduces the number of resin handling steps, improving overall yield and purity of the final macrocycle .

Quote Request

Request a Quote for Tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.